1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol
Description
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJXVDUENSWNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol, with the CAS number 338422-07-4, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.36 g/mol. The structural components that contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C19H22Cl2N2OS |
| Molecular Weight | 397.36 g/mol |
| CAS Number | 338422-07-4 |
| Synonyms | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-[[(4-chlorophenyl)thio]methyl]- |
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Antibacterial Activity : Research indicates that compounds similar to this exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections caused by resistant strains .
- Anticancer Potential : Preliminary studies have suggested that the compound may possess anticancer properties. Similar compounds have demonstrated significant inhibition of cell growth in various cancer cell lines, indicating potential for further development as an anticancer agent .
Antibacterial Activity
A study assessing the antibacterial activity of related compounds found that they inhibited the growth of several pathogenic bacteria. The following table summarizes the findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
These results indicate that the compound could be effective against certain bacterial infections, warranting further investigation into its therapeutic applications.
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of related compounds on cancer cell lines. The following data illustrates the IC50 values observed for various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Breast Cancer Cells | 15.5 |
| Ovarian Cancer Cells | 22.0 |
| Colorectal Cancer Cells | 18.5 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, supporting its potential use in oncology .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of the compound against multi-drug resistant strains. The compound was tested against clinical isolates, revealing significant bactericidal activity at concentrations lower than those typically used in clinical settings.
Case Study 2: Anticancer Evaluation
A preclinical model involving pancreatic ductal adenocarcinoma (PDAC) was utilized to assess the anticancer potential of similar compounds. The results showed promising antiproliferative activity, with notable reductions in tumor size and improved survival rates among treated subjects compared to controls.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperazine Derivatives
*Calculated based on analogous compounds.
Key Observations :
- Halogen Influence : Replacement of 4-chlorophenylsulfanyl with 3-trifluoromethylphenylsulfanyl (as in ) increases molecular weight by ~34.56 g/mol, enhancing hydrophobicity.
- Fluorine vs.
- Ketone vs. Propanol: The ketone group in eliminates hydrogen-bonding capacity, which may reduce aqueous solubility compared to the propanol moiety.
Physical and Chemical Properties
Table 2: Physicochemical Properties
*Predicted using analogous structures; †Estimated from ; ‡Calculated via ClogP.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with nucleophilic substitution of 3-chlorophenylpiperazine with epichlorohydrin to form the piperazinyl-propanol backbone. Subsequent thioetherification with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfanyl group. Key optimization steps include:
- Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol yields ≥98% purity (HPLC) .
- Analytical validation : Confirm intermediate structures via (e.g., δ 3.8–4.2 ppm for propanol protons) and LC-MS .
Q. How can the stereochemical configuration of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., ethanol/water) and solve the structure using SHELX software (SHELXL for refinement). Key parameters include:
Q. What stability challenges arise during storage, and how can they be mitigated?
- Oxidative degradation : The sulfanyl group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials .
- Hydrolysis : Monitor pH in solution (optimal range: 6.5–7.5) to prevent propanol backbone cleavage .
- Stability testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC tracking (retention time shift ≤2%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity, and what contradictions exist between in silico and in vitro data?
- Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). The piperazinyl group shows strong H-bonding with Asp116, while the sulfanyl moiety contributes to hydrophobic packing .
- Contradictions : In silico models may overestimate affinity due to solvent effects (e.g., implicit vs. explicit water models). Validate with radioligand displacement assays (e.g., for 5-HT₁A), noting discrepancies ≥10-fold .
Q. What strategies resolve conflicting data from HPLC and NMR regarding impurity profiles?
- HPLC-MS/MS : Identify co-eluting impurities (e.g., chlorophenyl oxidation byproducts) via fragmentation patterns (m/z 350 → 215) .
- NMR spiking : Add suspected impurities (e.g., 4-chlorophenyl disulfide) to the sample; observe splitting in aromatic proton signals (δ 7.2–7.4 ppm) .
- Method harmonization : Adjust mobile phase (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to improve peak resolution .
Q. How does the sulfanyl group’s electronic environment influence metabolic pathways?
- Cytochrome P450 interactions : The electron-deficient 4-chlorophenylsulfanyl group undergoes CYP3A4-mediated oxidation to sulfoxide metabolites. Confirm via:
- Microsomal assays : LC-MS detection of m/z +16 adducts .
- DFT calculations : HOMO/LUMO analysis predicts sulfanyl’s susceptibility to electrophilic attack .
- Contradictions : In vivo studies may show slower metabolism than in vitro models due to protein binding .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C–S) | 1.81 Å | |
| Torsion angle (C–O–C–S) | 112.3° |
Q. Table 2. HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 µm) | 65:35 MeOH/buffer* | 1.0 mL/min | UV 254 nm |
| *Buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O, pH 4.6 . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
